3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide
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Overview
Description
3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide is an aromatic hydrazide derivative known for its potential applications in various fields, including corrosion inhibition and medicinal chemistry. This compound is characterized by the presence of both hydroxyl and methoxy functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 4-hydroxybenzoic hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reactants are taken in a 1:1 molar ratio and heated for several hours to ensure complete reaction. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a corrosion inhibitor for carbon steel in acidic environments.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and coatings to prevent corrosion.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide as a corrosion inhibitor involves its adsorption onto the metal surface, forming a protective layer that prevents further oxidation and corrosion. The compound’s functional groups interact with the metal surface through physisorption, following Freundlich’s isotherm . In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-(3-hydroxy-4-methoxyphenyl)methylidene benzohydrazide: Another hydrazide derivative with similar corrosion inhibition properties.
Thiosemicarbazide derivatives: Known for their corrosion inhibition and antimicrobial activities.
Uniqueness
3-hydroxy-N’-(4-methoxybenzoyl)benzohydrazide is unique due to its specific combination of hydroxyl and methoxy functional groups, which enhance its reactivity and adsorption properties. This makes it particularly effective as a corrosion inhibitor and a potential candidate for various biomedical applications.
Properties
IUPAC Name |
3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-7-5-10(6-8-13)14(19)16-17-15(20)11-3-2-4-12(18)9-11/h2-9,18H,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMRPWVKINZFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357783 |
Source
|
Record name | 3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5684-95-7 |
Source
|
Record name | 3-hydroxy-N'-(4-methoxybenzoyl)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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